molecular formula C20H27N3O2S B2921024 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 1172729-38-2

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2921024
CAS No.: 1172729-38-2
M. Wt: 373.52
InChI Key: CIRUWWWOQONLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative characterized by a morpholine ring, a thiophene moiety, and a 3-phenylpropyl substituent. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. The thiophene ring, a heteroaromatic system, may contribute to π-π stacking interactions in biological targets. Its synthesis and applications are inferred from analogs described in the literature .

Properties

IUPAC Name

1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c24-20(21-9-4-7-17-5-2-1-3-6-17)22-15-19(18-8-14-26-16-18)23-10-12-25-13-11-23/h1-3,5-6,8,14,16,19H,4,7,9-13,15H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRUWWWOQONLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NCCCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is a urea derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃OS
  • Molecular Weight : 341.46 g/mol

The presence of the morpholine ring and thiophene moiety contributes to its biological activity by enabling interactions with various biological targets.

  • Inhibition of Enzymatic Activity :
    • Urea derivatives like this compound often act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
    • The compound has shown potential in inhibiting GSK-3β activity, a target for various diseases including cancer and diabetes .
  • Anticancer Activity :
    • Studies have demonstrated that similar urea compounds exhibit significant anticancer properties. For instance, a related compound showed GI50 values indicating effective cytotoxicity against various cancer cell lines .
    • The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl and thiophene rings can enhance anticancer efficacy.

Anticancer Efficacy

A comparative analysis of related compounds indicates varying degrees of cytotoxicity against different cancer cell lines:

CompoundCell LineGI50 (μM)Mechanism
Compound AOVCAR-4 (ovarian cancer)25.9GSK-3β inhibition
Compound BPC-3 (prostate cancer)28.7Apoptosis induction
Compound CMDA-MB-435 (breast cancer)15.1Cell cycle arrest

These findings suggest that this compound may exhibit similar or enhanced activities depending on its specific interactions with cellular targets.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been supported by its ability to inhibit COX enzymes, which play a critical role in the inflammatory response. In vitro assays have shown that related urea compounds can reduce prostaglandin E2 production, a key mediator of inflammation .

Case Studies

  • In Vivo Studies :
    In a study involving murine models, the administration of similar urea derivatives resulted in significant tumor reduction compared to control groups. The mechanism was attributed to the induction of apoptosis in tumor cells and modulation of immune responses .
  • Clinical Implications :
    The compound's structural similarity to known pharmacological agents suggests potential applications in drug design for conditions such as cancer and chronic inflammatory diseases. Ongoing research is focused on optimizing its structure for improved bioavailability and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Formula CAS Number Notable Features Reference
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea Morpholine, thiophen-3-yl, 3-phenylpropyl C₂₀H₂₆N₃O₂S Not provided Combines polar morpholine with lipophilic phenylpropyl; potential kinase inhibition due to urea scaffold.
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14) Diisopropyl, 4-methoxyphenyl, 3-phenylpropyl C₂₃H₃₁N₃O₂ Not provided Methoxy group enhances electron density; diisopropyl groups may sterically hinder target binding. Synthesized via DMF-mediated coupling .
1-(1-(4-Chlorophenyl)-3,3,3-trifluoro-1-(thiophen-3-yl)propyl)-1,3-dimethylurea (268) 4-Chlorophenyl, trifluoromethyl, thiophen-3-yl, dimethylurea C₁₇H₁₅ClF₃N₂OS Not provided Chloro and trifluoromethyl groups increase electrophilicity; dimethylurea may reduce solubility. Synthesized via sodium trifluoromethanesulfinate-mediated reaction .
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea Cyclohexyl-hydroxyethyl, 3-phenylpropyl C₁₈H₂₆N₂O₂ 1351598-25-8 Hydroxyethyl group introduces hydrogen-bonding capacity; cyclohexyl enhances lipophilicity. No biological data reported .
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Pyrazole, thiophen-3-yl, trifluoromethylphenyl C₁₇H₁₅F₃N₄OS 2034495-64-0 Pyrazole moiety adds heterocyclic diversity; trifluoromethylphenyl enhances metabolic stability. Molecular weight: 380.4 g/mol; no physicochemical data .

Key Insights:

Substituent Effects: Morpholine vs. Thiophene vs. Pyrazole: Thiophene’s aromaticity favors π-π interactions, while pyrazole introduces hydrogen-bonding sites . Trifluoromethyl Groups: Enhance metabolic stability and electron-withdrawing effects, as seen in Compound 268 and the pyrazole analog .

Synthetic Routes :

  • The target compound likely follows a multi-step synthesis involving nucleophilic substitution for morpholine attachment and urea coupling, similar to Product 14 .
  • Trifluoromethyl-containing analogs (e.g., Compound 268) require specialized reagents like sodium trifluoromethanesulfinate .

Biological Potential: Urea derivatives with aromatic substituents (e.g., thiophene, phenylpropyl) are explored as kinase inhibitors or antimicrobial agents, though specific data for the target compound remain unreported .

Notes

Limitations: Direct experimental data (e.g., IC₅₀, solubility) for this compound are absent in the evidence. Comparisons rely on structural analogs.

Diversity of Sources : Referenced compounds span antimicrobial, kinase-targeted, and metabolic stability studies, reflecting the urea scaffold’s versatility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea?

  • Methodology :

  • Step 1 : Start with coupling morpholine and thiophene derivatives via nucleophilic substitution or reductive amination, depending on the reactivity of the substituents.
  • Step 2 : Introduce the urea moiety by reacting an isocyanate intermediate with 3-phenylpropylamine under anhydrous conditions.
  • Key Conditions : Use polar aprotic solvents (e.g., dichloromethane or ethanol) at controlled temperatures (0–25°C) to minimize side reactions .
  • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to verify connectivity of the morpholine, thiophene, and urea groups. Compare chemical shifts with analogous urea derivatives (e.g., 1-(3-chlorophenyl)-3-methylurea) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) to rule out impurities.

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the compound’s potential biological activity (e.g., antiproliferative effects)?

  • Methodology :

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with structurally similar urea derivatives, such as 1-(4-fluorophenyl)-3-(pyridinyl-thiadiazolyl)urea, which showed IC50_{50} values <10 μM .
  • Selectivity Studies : Assess toxicity in non-cancerous cell lines (e.g., HEK-293) to determine therapeutic windows.
  • Mechanistic Probes : Use flow cytometry to evaluate apoptosis/necrosis ratios and Western blotting for protein targets (e.g., caspases).

Q. How can researchers address low aqueous solubility in pharmacological studies?

  • Methodology :

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the phenylpropyl chain while monitoring bioactivity retention.
  • Formulation Optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsion techniques to enhance bioavailability .
  • Validation : Measure solubility via shake-flask methods and correlate with partition coefficients (logP) calculated using computational tools.

Q. How should contradictory data between in vitro and in vivo efficacy be analyzed?

  • Methodology :

  • Pharmacokinetic Profiling : Compare plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS/MS). Contradictions may arise from rapid hepatic clearance or poor tissue penetration.
  • Dose-Response Reassessment : Adjust dosing regimens in animal models to mimic effective in vitro concentrations .
  • Control Experiments : Validate assay conditions (e.g., serum-free vs. serum-containing media) to rule out matrix effects.

Q. What approaches are effective for structure-activity relationship (SAR) studies of this urea derivative?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified morpholine (e.g., piperidine replacement) or thiophene (e.g., furan substitution) groups.
  • Quantitative SAR (QSAR) : Use molecular docking to predict binding affinities for targets like kinases or GPCRs. Validate with enzymatic assays (e.g., kinase inhibition %) .
  • Data Clustering : Group compounds by electronic (Hammett σ) or steric (Taft ES) parameters to identify activity trends.

Q. What methods are recommended for determining the compound’s mode of action in complex biological systems?

  • Methodology :

  • Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics to identify dysregulated pathways.
  • Target Deconvolution : Use affinity chromatography with immobilized compound variants to pull down interacting proteins .
  • Pathway Inhibition : Test in pathway-specific reporter cell lines (e.g., NF-κB luciferase assays).

Q. How can metabolic stability be assessed to optimize lead compound selection?

  • Methodology :

  • Liver Microsome Assays : Incubate the compound with human or rat microsomes, and quantify parent compound degradation via LC-MS.
  • CYP Enzyme Screening : Identify major metabolizing enzymes (e.g., CYP3A4) using isoform-specific inhibitors .
  • Metabolite Identification : Use high-resolution MS/MS to characterize Phase I/II metabolites and propose detoxification pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.